Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate
CAS No.: 1092325-50-2
Cat. No.: VC2784843
Molecular Formula: C14H11N3O2S
Molecular Weight: 285.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1092325-50-2 |
|---|---|
| Molecular Formula | C14H11N3O2S |
| Molecular Weight | 285.32 g/mol |
| IUPAC Name | methyl 2-amino-5-phenyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate |
| Standard InChI | InChI=1S/C14H11N3O2S/c1-19-13(18)9-7-10(8-5-3-2-4-6-8)16-12-11(9)20-14(15)17-12/h2-7H,1H3,(H2,15,16,17) |
| Standard InChI Key | AMQVFSSHASRAOO-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=NC2=C1SC(=N2)N)C3=CC=CC=C3 |
| Canonical SMILES | COC(=O)C1=CC(=NC2=C1SC(=N2)N)C3=CC=CC=C3 |
Introduction
Chemical Properties and Structural Characteristics
Basic Identification and Physical Properties
Methyl 2-amino-5-phenyl thiazolo[4,5-b]pyridine-7-carboxylate is identified by the CAS registry number 1092325-50-2. The compound possesses the following fundamental properties:
The compound features a methyl ester group at the carboxylic acid position (7-position), an amino group at the second position, and a phenyl substituent at the fifth position of the thiazole ring system.
Structural Features
The structural features of Methyl 2-amino-5-phenyl thiazolo[4,5-b]pyridine-7-carboxylate contribute significantly to its chemical behavior and potential biological activities. The compound consists of:
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A thiazole ring fused with a pyridine ring, forming the thiazolo[4,5-b]pyridine core structure
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An amino group (-NH2) at position 2 of the thiazole ring, which can participate in hydrogen bonding
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A phenyl substituent at position 5, which increases the lipophilicity and provides potential π-π interaction sites
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A methyl ester group (-COOCH3) at position 7 of the pyridine ring, which offers opportunities for further derivatization
Synthesis Methods
Synthetic Challenges
The synthesis of thiazolopyridine derivatives presents several challenges, including:
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Regioselectivity during the formation of the fused ring system
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Controlling the reactivity of multiple functional groups
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Purification of intermediates and final products
Research on related compounds suggests that oxidative cyclization reactions are often employed in the synthesis of thiazolopyridine scaffolds. For instance, in the synthesis of isothiazolo[4,5-b]pyridines, researchers have utilized oxidative cyclization with bromine in ethyl acetate at controlled temperatures to avoid halogen exchange .
Comparison with Structurally Related Compounds
Structural Analogs
To better understand the properties and potential applications of Methyl 2-amino-5-phenyl thiazolo[4,5-b]pyridine-7-carboxylate, it is useful to compare it with structurally related compounds:
The methyl-substituted analog (Methyl 2-amino-5-methyl- thiazolo[4,5-b]pyridine-7-carboxylate) has a predicted collision cross-section [M+H]+ of 146.3 Ų, which provides insights into the molecular size and shape that could be similar for our target compound with appropriate scaling for the larger phenyl substituent .
Research Findings and Applications
Medicinal Chemistry Applications
The thiazolopyridine scaffold has been explored in various medicinal chemistry applications:
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Kinase Inhibitors: Related thiazolopyridine derivatives have shown promise as inhibitors of c-KIT kinase, particularly against imatinib-resistant mutations. For example, compound 6r (a thiazolo[5,4-b]pyridine derivative) exhibited potent inhibitory activity against c-KIT V560G/D816V double mutant with an IC50 value of 4.77 μM, which is 8.0-fold more potent than imatinib .
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Analgesic and Anti-inflammatory Agents: Some thiazolopyridazinone derivatives, which share structural similarities with thiazolopyridines, have demonstrated analgesic and anti-inflammatory activities in in vivo studies .
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Anticancer Agents: Derivatives of aminothiazoles have shown cytotoxicity against human liver hepatocellular carcinoma cell lines (HepG2) and other cancer cell lines, suggesting potential applications in cancer therapy .
Synthetic Methodology Development
Research on thiazolopyridine derivatives has also contributed to the development of novel synthetic methodologies:
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Selective Substitution Reactions: Researchers have developed methods for selective substitution at specific positions of the thiazolopyridine scaffold, which could be applied to the synthesis of derivatives of our target compound .
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Oxidative Cyclization: Studies have investigated the mechanism of oxidative cyclization reactions used in the synthesis of thiazolopyridines, with evidence suggesting the involvement of free radical intermediates. For instance, the use of TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) as a radical trap during cyclization reactions has provided insights into the reaction mechanism .
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